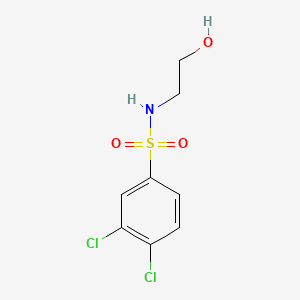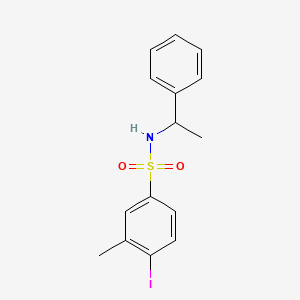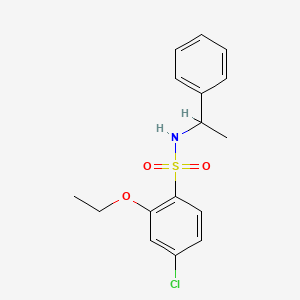
Solvent Blue 67
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Solvent Blue 67 is an organic dye known for its vibrant blue to purple hue. Its chemical name is methylene blue, and it is a pigment that absorbs red light. This compound is widely used in various industries due to its solubility in both water and organic solvents. It is commonly utilized in biotechnology, analytical chemistry, and various staining techniques.
準備方法
Synthetic Routes and Reaction Conditions: Solvent Blue 67 can be synthesized through the reaction of benzophenone and 2-aminothiophene. The process involves the following steps:
Reaction of Benzophenone and 2-Aminothiophene: These reactants undergo a chemical reaction to form this compound.
Reaction Conditions: The reaction typically requires controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions: Solvent Blue 67 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often require catalysts such as acids or bases to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound.
科学的研究の応用
Solvent Blue 67 has a wide range of applications in scientific research:
Chemistry: It is used as a stain in gel electrophoresis for DNA and RNA, facilitating the observation of nucleic acid migration.
Biology: It is employed in cell staining and histopathological staining to visualize cellular structures.
Medicine: this compound is used in various diagnostic techniques, including staining of biological samples.
Industry: It is used in the coloring of plastics, rubber, gasoline, oil, lubricants, wax, and candles.
作用機序
The mechanism of action of Solvent Blue 67 involves its ability to absorb red light, which imparts its characteristic blue to purple color. At the molecular level, it interacts with various cellular components, facilitating the visualization of structures in staining techniques. The specific molecular targets and pathways involved depend on the application, such as binding to nucleic acids in gel electrophoresis or interacting with cellular components in histopathological staining.
類似化合物との比較
Solvent Blue 67 is unique due to its specific chemical structure and properties. it can be compared with other similar compounds, such as:
Solvent Blue 35: Another organic dye with similar applications but different chemical properties.
Solvent Blue 36: Known for its use in similar staining techniques but with variations in solubility and stability.
Solvent Blue 38: Used in similar industrial applications but with different light absorption characteristics.
These compounds share some common uses with this compound but differ in their chemical structures and specific properties, making this compound unique in its applications and effectiveness.
特性
CAS番号 |
12226-78-7 |
|---|---|
分子式 |
H8MoN2O4 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





